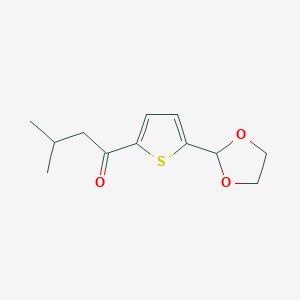

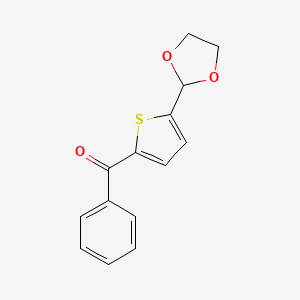

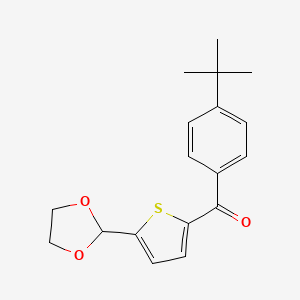

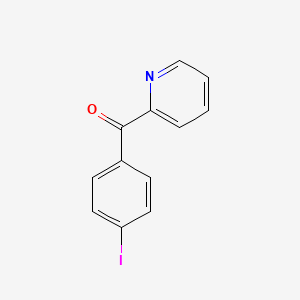

4-(3-Iodophenyl)-4-oxobutyronitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The description of a compound typically includes its molecular formula, structure, and the functional groups it contains.

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, reaction conditions, and the yield of the product.Molecular Structure Analysis

This involves examining the compound’s molecular structure, including bond lengths and angles, the presence of any stereochemistry, and its electronic structure.Chemical Reactions Analysis

This involves studying the chemical reactions the compound undergoes. It may include its reactivity, the products it forms, and the conditions under which these reactions occur.Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Applications De Recherche Scientifique

Antimicrobial Activity

- Scientific Field : Pharmaceutical and Medicinal Chemistry .

- Application Summary : Chalcones derivatives, which have a structure similar to the compound you mentioned, have wide applications in pharmaceutical and medicinal chemistry . They were synthesized by coupling with aromatic substituted aldehyde .

- Methods of Application : The synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra .

- Results or Outcomes : The synthesized compounds were screened for antimicrobial activity .

Drug Development for SARS-CoV-2

- Scientific Field : Biochemistry and Pharmacology .

- Application Summary : Aminothiourea derivatives, which include a similar N–N–C (S)–N skeleton to the compound you mentioned, were docked at the SARS-CoV-2 S-protein–human ACE2 receptor interface .

- Methods of Application : Over 160 aminothiourea derivatives were evaluated for their complex stabilizing potency and subsequently subjected to quantitative structure–activity relationship (QSAR) analysis . Absorption, distribution, metabolism, and excretion (ADME) analysis on all studied compounds, followed by a toxicity analysis using statistical models for selected compounds, was carried out to evaluate their potential use as lead compounds for drug design .

- Results or Outcomes : Two molecules among the studied compounds, i.e., 5-(pyrrol-2-yl)-2-(2-methoxyphenylamino)-1,3,4-thiadiazole and 1-(cyclopentanoyl)-4-(3-iodophenyl)-thiosemicarbazide, were highlighted as the best candidates for the development of future drugs .

Safety And Hazards

This involves examining any safety concerns or hazards associated with the compound. It may include its toxicity, flammability, and any precautions that should be taken when handling it.

Orientations Futures

This involves discussing potential future research directions. It could include potential applications of the compound, areas of its chemistry that need further exploration, and how it could be modified to improve its properties or activity.

Propriétés

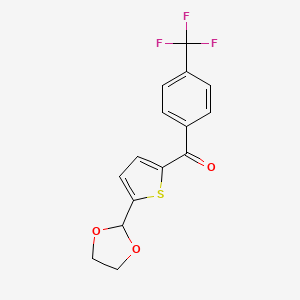

IUPAC Name |

4-(3-iodophenyl)-4-oxobutanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8INO/c11-9-4-1-3-8(7-9)10(13)5-2-6-12/h1,3-4,7H,2,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKSDLTRSGREVTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(=O)CCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8INO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642248 |

Source

|

| Record name | 4-(3-Iodophenyl)-4-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Iodophenyl)-4-oxobutyronitrile | |

CAS RN |

898767-92-5 |

Source

|

| Record name | 4-(3-Iodophenyl)-4-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.